LogP Lipophilicity Comparison: Cyclohexanecarboxylate vs. Acetate Analog
The computed octanol-water partition coefficient (LogP) for bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is 3.546, compared to 1.986 for (bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS 53075-46-0) . This increase of approximately 1.56 LogP units—equivalent to roughly 36-fold higher octanol partitioning—indicates significantly greater lipophilicity for the cyclohexanecarboxylate ester, which directly impacts fragrance substantivity (longer retention on skin or fabric) and compatibility with oil-phase formulations.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.546 (computed) |
| Comparator Or Baseline | (Bicyclo[2.2.1]hept-2-yl)methyl acetate: LogP 1.986 (computed) |
| Quantified Difference | ΔLogP = +1.56 (~36× greater octanol partitioning) |
| Conditions | Computed values from CHEMSRC and LookChem databases |
Why This Matters
Higher LogP translates to lower water solubility and greater affinity for non-polar media, enabling formulators to achieve longer-lasting fragrance tenacity compared to the more rapidly dissipating acetate analog—an essential selection criterion for fine fragrance, personal care, and household product procurement.
